O-tert-Butyl-L-tyrosine: A Technical Guide for Advanced Peptide Synthesis and Drug Development
O-tert-Butyl-L-tyrosine: A Technical Guide for Advanced Peptide Synthesis and Drug Development
Introduction: The Strategic Importance of Side-Chain Protection in Peptide Synthesis
In the intricate world of peptide synthesis and drug development, the success of a synthetic strategy hinges on the precise and controlled assembly of amino acid building blocks. Unwanted side reactions can compromise the integrity and yield of the target peptide. This necessitates the use of protecting groups to temporarily mask reactive functionalities. For the amino acid L-tyrosine, with its nucleophilic phenolic hydroxyl group, effective side-chain protection is not merely a convenience but a cornerstone of modern synthetic methodologies. O-tert-Butyl-L-tyrosine emerges as a critical derivative, where the bulky tert-butyl group sterically and electronically shields the hydroxyl function, preventing undesirable O-acylation and other side reactions during peptide chain elongation. This guide provides an in-depth technical overview of the chemical properties, structure, and strategic applications of O-tert-Butyl-L-tyrosine for researchers, scientists, and professionals in the field.
Core Chemical and Physical Properties
O-tert-Butyl-L-tyrosine, systematically named (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid, is a white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C13H19NO3 | [2] |
| Molecular Weight | 237.29 g/mol | [2] |
| CAS Number | 18822-59-8 | [2] |
| Melting Point | 238-243 °C | [3] |
| Appearance | White powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
These properties are foundational for its handling, storage, and use in various synthetic protocols. The high melting point indicates a stable crystalline structure. Its solubility profile allows for flexibility in choosing reaction solvents, particularly in solution-phase peptide synthesis.
Structural Analysis and the Role of the Tert-Butyl Ether
The key structural feature of O-tert-Butyl-L-tyrosine is the tert-butyl ether linkage at the phenolic hydroxyl group of the tyrosine side chain. This modification is pivotal for its utility in peptide synthesis.
Caption: Chemical structure of O-tert-Butyl-L-tyrosine.
The tert-butyl group is exceptionally bulky, which provides significant steric hindrance around the phenolic oxygen. This prevents it from participating in nucleophilic attacks, most notably O-acylation, during the activation of the carboxylic acid of the incoming amino acid in peptide coupling reactions.[4]
Furthermore, the tert-butyl group is an electron-donating group, which slightly increases the electron density of the aromatic ring. However, its primary role is as a robust protecting group that exhibits remarkable stability under a wide range of reaction conditions, yet can be cleaved under specific, strongly acidic conditions.[4]
Application in Peptide Synthesis: The Orthogonal Strategy
O-tert-Butyl-L-tyrosine is a cornerstone in modern solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-butyl) orthogonal strategy.[5] Orthogonality in this context means that the protecting groups for the α-amino group (Fmoc) and the side chains (tBu) can be removed under mutually exclusive conditions.
-
Fmoc Group Removal: The Fmoc group is labile to basic conditions, typically a 20% solution of piperidine in dimethylformamide (DMF).[5]
-
tBu Group Removal: The tert-butyl group is stable to these basic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), usually in the final step of peptide synthesis when the peptide is cleaved from the solid support.[4][5]
This orthogonal scheme allows for the stepwise elongation of the peptide chain without the risk of premature deprotection of the tyrosine side chain.
Caption: Generalized workflow of Fmoc-SPPS incorporating Tyr(tBu).
Stability and Cleavage Considerations
The stability of the tert-butyl ether is a critical factor. While highly stable to the basic conditions of Fmoc removal, its cleavage with TFA generates a tert-butyl cation.[5] This electrophilic species can potentially reattach to nucleophilic residues in the peptide chain, such as tryptophan, or lead to other side reactions. To prevent this, "scavengers" are included in the TFA cleavage cocktail. Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).
Generalized Protocol for Final Cleavage of a Peptide Containing Tyr(tBu)
Objective: To cleave the synthesized peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups, including the tBu ether from tyrosine.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
-
Nitrogen stream or lyophilizer
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. The reaction time may vary depending on the peptide sequence and other protecting groups present.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
A white precipitate of the peptide should form. Allow the suspension to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation.
-
Carefully decant the diethyl ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the final peptide pellet under a stream of nitrogen or by lyophilization to yield the crude, fully deprotected peptide.[4]
Spectral Data Insights
-
¹H NMR: In the proton NMR spectrum of molecules containing a tert-butyl ether on a tyrosine residue, the nine equivalent protons of the tert-butyl group typically appear as a sharp singlet around 1.2-1.3 ppm.[6][7] This distinct signal can be a useful diagnostic tool for confirming the presence of the protecting group.[6]
-
Mass Spectrometry: In electrospray ionization mass spectrometry (ESI-MS), the tert-butyl group can be lost as isobutylene (a neutral loss of 56 Da) during fragmentation, providing a characteristic signature for structural elucidation.[8]
Safety and Handling
According to available safety data, O-tert-Butyl-L-tyrosine and its common derivatives are not classified as hazardous under GHS criteria.[2][9] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[9][10] Handling should be performed in a well-ventilated area to avoid inhalation of the powder.[10]
Conclusion
O-tert-Butyl-L-tyrosine is an indispensable tool in the arsenal of the peptide chemist. Its robust yet cleavable tert-butyl protecting group provides the necessary orthogonality for the successful execution of Fmoc-based solid-phase peptide synthesis. A thorough understanding of its chemical properties, structural features, and the nuances of its application, particularly concerning cleavage conditions, is paramount for the high-fidelity synthesis of complex peptides for research, therapeutic, and diagnostic applications.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7408092, O-tert-Butyl-L-tyrosine." PubChem, [Link]. Accessed Jan 10, 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10895791, Fmoc-L-Tyr(tBu)-OH." PubChem, [Link]. Accessed Jan 10, 2026.
-
Porebski, P. J., et al. "Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction." PMC, National Institutes of Health, [Link]. Accessed Jan 10, 2026.
-
AAPPTec. "Amino Acid Derivatives for Peptide Synthesis." AAPPTec, [Link]. Accessed Jan 10, 2026.
-
Chen, W.-N., et al. "O-tert-Butyltyrosine, an NMR tag for high-molecular-weight systems and measurements of submicromolar ligand binding affinities." SciSpace, [Link]. Accessed Jan 10, 2026.
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AAPPTec. "Safety Data Sheet - Fmoc-Tyr(tBu)-OH." AAPPTec, [Link]. Accessed Jan 10, 2026.
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Albericio, F., et al. "Amino Acid-Protecting Groups." SciSpace, [Link]. Accessed Jan 10, 2026.
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National Institute of Standards and Technology. "3-Iodo-L-tyrosine, 2TBDMS derivative." NIST Chemistry WebBook, [Link]. Accessed Jan 10, 2026.
- Wünsch, E., et al. "Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
-
Human Metabolome Database. "1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158)." HMDB, [Link]. Accessed Jan 10, 2026.
-
AAPPTec. "Fmoc-Tyr(tBu)-OH [71989-38-3]." AAPPTec, [Link]. Accessed Jan 10, 2026.
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ACD/Labs. "t-Butyl group towers over other 1H resonances." ACD/Labs, [Link]. Accessed Jan 10, 2026.
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